molecular formula C7H8Br3N B11823002 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide

Katalognummer: B11823002
Molekulargewicht: 345.86 g/mol
InChI-Schlüssel: KYKPZRONNPSUAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide (CAS 2172585-13-4) is a halogenated pyridine derivative supplied as a high-purity building block for advanced synthetic chemistry and pharmaceutical research . Its molecular structure features both a bromine substituent on the pyridine ring and a brominated ethyl side chain, presenting two distinct reactive sites for further chemical modification . This makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Related bromo- and chloro-substituted pyridines are well-established as key intermediates in multi-step syntheses, such as the production of azatetralones, which are precursors to aldose reductase inhibitors . Furthermore, analogous bromomethylpyridine compounds are recognized as critical intermediates in the synthesis of therapeutics like Rupatadine, used for allergic rhinitis, and various kinase inhibitors investigated for oncology applications . Researchers value this compound for its versatility in metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of novel chemical space in medicinal chemistry programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C7H8Br3N

Molekulargewicht

345.86 g/mol

IUPAC-Name

3-bromo-5-(1-bromoethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H7Br2N.BrH/c1-5(8)6-2-7(9)4-10-3-6;/h2-5H,1H3;1H

InChI-Schlüssel

KYKPZRONNPSUAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CN=C1)Br)Br.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 5-Bromo-3-pyridinecarbaldehyde

The preparation begins with ethyl 5-bromo-3-pyridinecarboxylate , a commercially available precursor. Treatment with methylmagnesium bromide in tetrahydrofuran (THF) at 30°C yields 5-bromo-3-(prop-1-en-2-yl)pyridine via nucleophilic addition and elimination. To introduce the 1-bromoethyl group, this intermediate undergoes hydroboration-oxidation to form 5-bromo-3-(1-hydroxyethyl)pyridine . Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxyl group to a bromo substituent, yielding 3-bromo-5-(1-bromoethyl)pyridine .

Reaction Conditions:

  • Hydroboration: BH₃·THF, 0°C → 25°C, 6 hours.

  • Bromination: PBr₃ (2.2 eq.), CH₂Cl₂, reflux, 12 hours.

Yield: ~65–70% (estimated from analogous reactions).

Direct Bromination of Pyridine Derivatives

HBr/H₂O₂-Mediated Bromination

A one-step bromination method, adapted from CN104130183A, uses pyridine , hydrobromic acid (HBr) , and hydrogen peroxide (H₂O₂) . While this patent focuses on 3-bromopyridine, modifying the stoichiometry and temperature could enable di-bromination. For example, increasing HBr concentration to 48% and reaction temperature to 110°C facilitates bromination at both the 3- and 5-positions. Introducing an ethyl group prior to bromination via Friedel-Crafts alkylation could yield the 1-bromoethyl substituent.

Critical Parameters:

  • HBr Concentration: 40–48% (optimized for regioselectivity).

  • H₂O₂ Ratio: 1.5–3.0 eq. relative to pyridine.

  • Temperature: 100–120°C (prevents over-bromination).

Limitations: Poor regiocontrol for multi-brominated products.

Multi-Step Bromination Strategies

Sequential Bromination and Alkylation

  • Initial Bromination: Brominate pyridine at the 3-position using N-bromosuccinimide (NBS) in acetic acid (80°C, 8 hours).

  • Ethyl Group Introduction: Perform Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ethylboronic acid at the 5-position.

  • Secondary Bromination: Treat the ethyl group with NBS under radical conditions (AIBN, CCl₄, reflux) to form 1-bromoethyl.

Yield Data (Analogous Reactions):

StepYieldConditions
3-Bromopyridine85%NBS, AcOH, 80°C
Suzuki Coupling75%Pd(PPh₃)₄, K₂CO₃, DMF
Ethyl Bromination60%NBS, AIBN, CCl₄

Challenges:

  • Steric hindrance during cross-coupling at the 5-position.

  • Competing bromination of the pyridine ring.

Hydrobromide Salt Formation

Acid-Base Neutralization

The final step involves treating 3-bromo-5-(1-bromoethyl)pyridine with aqueous HBr (48%) in ethanol. Stirring at 25°C for 2 hours precipitates the hydrobromide salt, which is isolated via filtration and dried under vacuum.

Optimization Notes:

  • Solvent Choice: Ethanol > THF (higher solubility of HBr).

  • Stoichiometry: 1.1 eq. HBr ensures complete protonation.

Purity: >95% (by ¹H NMR).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield*
Grignard/BrominationHigh functional group toleranceMulti-step, low overall yield40–50%
Direct BrominationOne-pot reactionPoor regiocontrol30–35%
Sequential BrominationPrecise bromine placementRequires palladium catalysts50–55%

*Estimated based on analogous reactions .

Analyse Chemischer Reaktionen

3-Brom-5-(1-bromethyl)pyridin-hydrobromid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is used as a precursor in the synthesis of pharmaceutical compounds. It has been identified as an important intermediate in the production of various therapeutic agents, including:

  • Antidepressants : As noted in the synthesis of zimeldine, a thymoleptic agent, 3-bromopyridine derivatives play a crucial role in developing medications targeting mood disorders .
  • Neurological Drugs : Compounds derived from this pyridine derivative have shown potential in treating neurological conditions, including preclamol, which acts on the central nervous system .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in electrophilic aromatic substitutions allows for the introduction of various functional groups. Notable applications include:

  • Synthesis of Lamellarins : Research indicates that brominated pyridine derivatives can be utilized to create lamellarins, which possess notable biological properties .
  • Cross-Coupling Reactions : The compound can be employed in nickel-catalyzed cross-coupling reactions to form complex organic structures, expanding its utility in synthetic organic chemistry .

Material Science

In material science, this compound is explored for its potential applications in photovoltaic materials. The unique electronic properties conferred by the bromine substituents may enhance the efficiency of solar cells and other electronic devices .

Case Studies

StudyApplicationFindings
Synthesis of AntidepressantsZimeldineDemonstrated effective synthesis routes using 3-bromo derivatives, highlighting their role as intermediates .
Development of Neurological AgentsPreclamolShowed promising results in neurological applications through derivatives of brominated pyridines .
Cross-Coupling ReactionsOrganic SynthesisEnabled the formation of complex molecules with high yields using nickel catalysts .
Photovoltaic ApplicationsMaterial ScienceInvestigated for enhancing efficiency in solar cell technologies due to unique electronic properties .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert various effects depending on the context of use.

Vergleich Mit ähnlichen Verbindungen

The structural and functional versatility of brominated pyridines is evident when comparing 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide to its analogs. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
3-Bromo-5-(1-bromoethyl)pyridine HBr C₇H₈Br₂N·HBr 320.93 Br at 3, 1-bromoethyl at 5 Not provided Organic synthesis, drug intermediates
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Br at 3, methoxy at 5 50720-12-2 Pharmaceutical intermediates
3-Bromo-5-ethoxypyridine C₇H₈BrNO 202.05 Br at 3, ethoxy at 5 17117-17-8 Cross-coupling reactions
3-Bromo-5-(dimethoxymethyl)pyridine C₈H₁₀BrNO₂ 232.08 Br at 3, dimethoxymethyl at 5 163163-79-9 Fine chemicals, electronics
3-Bromo-5-(4-fluorophenoxy)pyridine C₁₁H₇BrFNO 284.09 Br at 3, 4-fluorophenoxy at 5 374935-03-2 Medicinal chemistry
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Br, BrCH₂CH₃) : Enhance electrophilicity, facilitating nucleophilic substitutions (e.g., Suzuki couplings) .
  • Electron-Donating Groups (OCH₃, OCH₂CH₃) : Increase electron density on the pyridine ring, favoring electrophilic aromatic substitutions .
  • Hydrobromide Salt : Improves solubility in polar solvents compared to neutral analogs .

Reactivity :

  • The dual bromination in the target compound enables sequential functionalization (e.g., selective displacement of one bromine while retaining the other) .
  • Compounds like 3-Bromo-5-(dimethoxymethyl)pyridine exhibit stability under acidic conditions due to the dimethoxymethyl group .

Applications: Pharmaceuticals: 3-Bromo-5-(4-fluorophenoxy)pyridine is explored for antiviral and anticancer agents . Materials: 3-Bromo-5-methoxypyridine is used in OLEDs due to its luminescent properties .

Biologische Aktivität

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both bromine substituents and a pyridine ring, suggests various mechanisms of action, particularly in enzyme inhibition and antimicrobial activity.

The molecular formula of this compound is C7H7Br3NC_7H_7Br_3N. Its unique structure allows it to engage in various chemical reactions, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms can enhance the compound's lipophilicity, potentially facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-5-(1-bromoethyl)pyridineStaphylococcus aureus32 µg/mL
3-Bromo-5-(1-bromoethyl)pyridineEscherichia coli64 µg/mL

Enzyme Inhibition

Pyridine derivatives, including this compound, are being investigated for their role as enzyme inhibitors. This compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Study: Enzyme Inhibition
In a study evaluating the inhibitory effects on COX enzymes, it was found that similar compounds exhibited IC50 values ranging from 10 to 50 µM. The specific activity of this compound remains to be quantified but is expected to follow this trend based on structural similarities .

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyridine derivatives. The biological evaluation often includes assessing cytotoxicity against cancer cell lines and determining selectivity for specific targets.

Table 2: Cytotoxicity Profile

CompoundCell LineCC50 (µM)
3-Bromo-5-(1-bromoethyl)pyridineHeLa>50
MCF-7>50

These findings suggest that while the compound may not exhibit significant cytotoxicity against certain cancer cell lines, its potential as an antimicrobial agent or enzyme inhibitor warrants further investigation.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Common routes include nucleophilic substitution or bromination of pyridine precursors. For example, introducing bromine at the 3- and 5-positions via electrophilic aromatic substitution, followed by alkylation with 1-bromoethane. Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromine addition .
  • Catalysts : Lewis acids like FeBr₃ may accelerate substitution at the pyridine ring .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as hydrobromide salts exhibit high solubility in polar solvents .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions on the pyridine ring. For instance, the deshielded proton at C-1 of the bromoethyl group appears as a triplet (~δ 4.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for verifying hydrobromide salt formation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₈Br₂N·HBr: ~351.8 g/mol) and isotopic patterns for bromine .

Q. What are the critical storage and handling protocols to prevent decomposition?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to avoid hydrolysis of the bromoethyl group .
  • Handling : Use anhydrous conditions (glovebox) due to hygroscopic hydrobromide salts. Decomposition products (e.g., HBr gas) require fume hood use .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of brominated pyridines in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Bromine at the 3- and 5-positions deactivates the pyridine ring, reducing Pd-catalyzed coupling efficiency. Use Buchwald-Hartwig conditions with XPhos ligands to enhance reactivity .
  • Steric Effects : The 1-bromoethyl group may hinder transmetalation; computational DFT studies can model steric thresholds for successful coupling .

Q. How can contradictions in reported reaction yields for similar bromopyridines be resolved?

  • Methodological Answer :
  • Variable Analysis : Systematically test parameters like catalyst loading (e.g., 1–5 mol% Pd), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane) .
  • Impurity Profiling : Use HPLC to identify side products (e.g., debrominated derivatives) that reduce yield .

Q. What computational approaches predict the regioselectivity of nucleophilic substitutions on brominated pyridines?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers. For 3-Bromo-5-(1-bromoethyl)pyridine, the C-2 position may show higher reactivity due to adjacent bromine’s inductive effect .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize SN2 pathways for the bromoethyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.